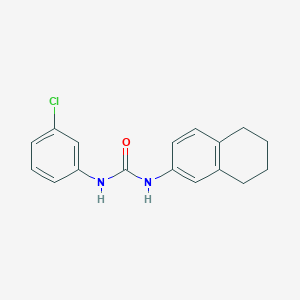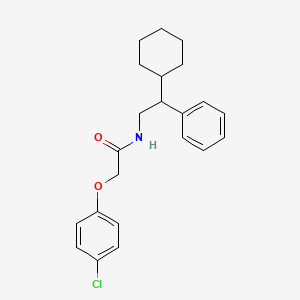![molecular formula C23H29NO2 B4327549 N-cyclopentyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327549.png)
N-cyclopentyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide
Vue d'ensemble
Description
N-cyclopentyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide, also known as CP-945,598, is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer.
Mécanisme D'action
N-cyclopentyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide acts as a selective COX-2 inhibitor, which means it selectively inhibits the activity of COX-2 without affecting the activity of COX-1, an enzyme that plays a key role in the production of prostaglandins that protect the gastrointestinal tract. By selectively inhibiting COX-2, N-cyclopentyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide reduces the production of prostaglandins that mediate inflammation and pain, without causing gastrointestinal side effects.
Biochemical and Physiological Effects:
N-cyclopentyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been found to reduce the production of prostaglandins and other pro-inflammatory mediators, such as cytokines and chemokines, and to decrease the activation of immune cells, such as macrophages and neutrophils. N-cyclopentyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-cyclopentyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide in lab experiments is its selective COX-2 inhibition, which allows for the study of the specific role of COX-2 in various biological processes, such as inflammation, pain, and cancer. However, the main limitation of using N-cyclopentyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide is its potential off-target effects, which may affect the interpretation of the results. Therefore, it is important to use appropriate controls and to validate the results using other methods.
Orientations Futures
There are several future directions for the research on N-cyclopentyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide. One direction is to further investigate its potential therapeutic applications in various diseases, such as inflammatory bowel disease, osteoarthritis, and cancer. Another direction is to develop more potent and selective COX-2 inhibitors based on the structure of N-cyclopentyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide. Finally, it is important to study the potential side effects and toxicities of N-cyclopentyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide in order to assess its safety for human use.
Applications De Recherche Scientifique
N-cyclopentyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide has been studied for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are mediators of inflammation and pain.
Propriétés
IUPAC Name |
N-cyclopentyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2/c1-16(2)20-13-12-17(3)14-22(20)26-15-18-8-4-7-11-21(18)23(25)24-19-9-5-6-10-19/h4,7-8,11-14,16,19H,5-6,9-10,15H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWQUPYRIZTIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=CC=CC=C2C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-bis(ethylthio)-2,6,7,8-tetrahydro-1H-pyrrolo[1',2':1,2]imidazo[4,5-d][1,3,2]diazaphosphinine 2-sulfide](/img/structure/B4327468.png)
![4-(3,4-dihydroquinolin-1(2H)-yl)-6-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3,5-triazin-2-amine](/img/structure/B4327474.png)
![6-methoxy-N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-naphthamide](/img/structure/B4327477.png)
![ethyl 3-{[({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]methyl}-4-methylbenzoate](/img/structure/B4327481.png)
![2-(4-chlorophenoxy)-N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}acetamide](/img/structure/B4327482.png)
![2,3-bis[2-(2-nitrophenyl)vinyl]quinoxaline](/img/structure/B4327487.png)
![ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate](/img/structure/B4327493.png)



![N-[2-(1-adamantyloxy)ethyl]-2-(hexyloxy)benzamide](/img/structure/B4327516.png)
![N-1-adamantyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327529.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-N-(2-phenoxyethyl)benzamide](/img/structure/B4327539.png)
![ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4327554.png)